molecular formula C15H17F3N2O3 B2398726 Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate CAS No. 1795823-01-6

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate

Cat. No.: B2398726
CAS No.: 1795823-01-6
M. Wt: 330.307
InChI Key: BJEALVYWNUJDIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate involves multiple steps. One common method includes the reaction of piperidine with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The piperidin-4-ylcarbamate moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1-(2,2,2-trifluoroacetyl)piperidine: Similar structure but lacks the carbamate group.

    1-(2,2,2-Trifluoroacetyl)piperidin-4-ylcarbamate: Similar but without the benzyl group.

Uniqueness

Benzyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate is unique due to the combination of its trifluoroacetyl, benzyl, and piperidin-4-ylcarbamate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

benzyl N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)13(21)20-8-6-12(7-9-20)19-14(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEALVYWNUJDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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